molecular formula C17H14O4 B191126 4',7-Dimethoxyisoflavone CAS No. 1157-39-7

4',7-Dimethoxyisoflavone

Cat. No. B191126
CAS RN: 1157-39-7
M. Wt: 282.29 g/mol
InChI Key: LPNBCGIVZXHHHO-UHFFFAOYSA-N
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Description

4’,7-Dimethoxyisoflavone is a flavonoid compound that has been isolated from the leaves of Albizzia lebbeck . It has been shown to exhibit antifungal activity in vitro .


Synthesis Analysis

The synthesis of 4’,7-Dimethoxyisoflavone and related compounds has been reported in several studies . For example, some isoflavones including 4’,7-Dimethoxyisoflavone have been synthesized through the cyclization reaction of deoxybenzoine using a reagent mixture of BF3.Et2O, DMF, and POCl3 . The DMF reagent was added with the aim of adding one carbon to form isoflavone .


Molecular Structure Analysis

The molecular formula of 4’,7-Dimethoxyisoflavone is C17H14O4 . Its molecular weight is 282.29 . The structure of this compound includes a benzopyranone ring and two methoxy groups attached to the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving 4’,7-Dimethoxyisoflavone are not detailed in the search results, flavonoids in general are known to undergo various types of reactions. These include hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions .


Physical And Chemical Properties Analysis

4’,7-Dimethoxyisoflavone is a yellow crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a density of 1.2±0.1 g/cm3, a boiling point of 452.8±45.0 °C at 760 mmHg, and a flash point of 202.2±28.8 °C .

Scientific Research Applications

  • Antifungal Activity : 4',7-Dimethoxyisoflavone exhibited antifungal properties against various plant pathogenic fungi, suggesting its potential use in controlling plant diseases under field conditions (Pandey, Pandey, Singh, Pandey, & Singh, 2002).

  • Anti-Tobacco Mosaic Virus Activities : Isoflavones, including derivatives of 4',7-Dimethoxyisoflavone, have been isolated from Nicotiana tabacum leaves and demonstrated anti-tobacco mosaic virus activities (Li et al., 2015).

  • Synthesis of Bis-Isoflavones : Unique C-C-bridged bis-isoflavones have been synthesized using 4',7-Dimethoxyisoflavone, indicating its utility in complex organic syntheses (Al-Maharik, Kaltia, Mutikainen, & Wähälä, 2000).

  • Anticancer Activity : Isoflavones from Calpurnia Aurea, including 4',7-Dimethoxyisoflavone derivatives, have been tested for in vitro anticancer activity against various human cancer cell lines, showing moderate activity (Korir, Kiplimo, Crouch, Moodley, & Koorbanally, 2014).

  • Inhibition of Aspergillus flavus : 4',7-Dimethoxyisoflavone, isolated from peanuts, has been identified as an inhibitor of Aspergillus flavus, a significant agricultural pathogen (Turner, Lindsey, Davis, & Bishop, 1975).

  • Cytotoxicity and Antifungal Properties : Modified derivatives of 5,7-Dimethoxyflavone from Kaempferia parviflora, similar in structure to 4',7-Dimethoxyisoflavone, have shown cytotoxicity against certain cancer cell lines and antifungal activity against Candida albicans (Yenjai, Wanich, Pitchuanchom, & Sripanidkulchai, 2009).

Safety And Hazards

4’,7-Dimethoxyisoflavone is considered toxic and should be handled with care . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNBCGIVZXHHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151171
Record name 7,4'-Dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',7-Dimethoxyisoflavone

CAS RN

1157-39-7
Record name 4′,7-Dimethoxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1157-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,4'-Dimethoxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,4'-Dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',7-DIMETHOXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5547DW3CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
QY Wang, ZT Zhang - Acta Crystallographica Section C: Crystal …, 2005 - scripts.iucr.org
In the title compound, [Ni(H2O)6](C17H13O7S)2·8H2O, the NiII atom is located on an inversion centre in the space group P21/c. The [Ni(H2O)6]2+, C17H13O7S− and H2O components …
Number of citations: 13 scripts.iucr.org
MK Pandey, R Pandey, VP Singh, VB Pandey… - Mycobiology, 2002 - Taylor & Francis
The 4′,7-dimethoxyisoflavone was isolated from the leaves of Albizzia lebbeck for the first time. This flavonoid showed antifungal activity against some plant pathogenic fungi tested in …
Number of citations: 16 www.tandfonline.com
ZT Zhang, XL Cheng - Acta Crystallographica Section C: Crystal …, 2005 - scripts.iucr.org
In the structure of the title compound, [Fe(H2O)6](C17H13O7S)2·8H2O, 16 hydrogen bonds exist between the centrosymmetric [Fe(H2O)6]2+ cation, the isoflavone-3′-sulfonate anions …
Number of citations: 8 scripts.iucr.org
JH van Tonder, BCB Bezuidenhoudt… - … Section E: Structure …, 2009 - scripts.iucr.org
The metal atom of the Cr(CO)3 unit of the title compound, [Cr(C17H14O4)(CO)3], is coordinated to the methoxyphenyl ring of the isoflavone ligand; the Cr(CO)3 unit exhibits a three-…
Number of citations: 3 scripts.iucr.org
S Kayano, Y Matsumura, Y Kitagawa, M Kobayashi… - Food chemistry, 2012 - Elsevier
The chemical structures of six isoflavones (1–6) isolated from the kudzu root (Pueraria lobata) were elucidated on the basis of the NMR and MS analyses to be four isoflavone C-…
Number of citations: 51 www.sciencedirect.com
ZT Zhang, MX Gao, Q He - Journal of Chemical Crystallography, 2010 - Springer
2-Amino-7,4′-dimethoxyisoflavone (I), C 17 H 15 NO 4 and 2-amino-7-methoxy-4′-hydroxyisoflavone (II), C 16 H 13 NO 4 were synthesized and their crystal structures were …
Number of citations: 1 link.springer.com
M Bae, M Woo, IW Kusuma, ET Arung, CH Yang… - Journal of Acupuncture …, 2012 - Elsevier
Testosterone 5α-reductase inhibitors represent important therapeutic drugs for use against androgen-dependent diseases such as benign prostatic hyperplasia, male pattern baldness, …
Number of citations: 37 www.sciencedirect.com
KA Rasbach, RG Schnellmann - Journal of Pharmacology and Experimental …, 2008 - ASPET
Mitochondrial damage is often both the cause and outcome of cell injury resulting from a variety of toxic insults, hypoxia, or trauma. Increasing mitochondrial biogenesis after renal …
Number of citations: 232 jpet.aspetjournals.org
BCB Bezuidenhoudt, EV Brandt… - Journal of the …, 1988 - pubs.rsc.org
The structure and stereochemistry of a novel [2,3′]-isoflavone-isoflavan oligomer, 2′,7-dihydroxy-2-[(3S)-6′,7-dihydroxy-4′-methoxyisoflavan-3′-yl]-4′-methoxyisoflavone (1; R = …
Number of citations: 14 pubs.rsc.org
T Murakami, Y Nishikawa, T Ando - Chemical and pharmaceutical …, 1960 - jstage.jst.go.jp
Puerarin, C 21 H 20 O 9 mp 187 (decomp.), and the substance f, which were isolated from Pueraria root were studied to establish their structure. puerarin was proved to be 8-D-…
Number of citations: 51 www.jstage.jst.go.jp

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